BRD4 Bromodomain 2 (BD2) Binding Affinity Relative to Canonical Inhibitor JQ1 and CK2 Inhibitor TBBi
The compound exhibits high-affinity binding to the BRD4 bromodomain 2 (BD2) with a Ki of 2.5 nM [1]. This potency is comparable to the established BET inhibitor JQ1, which inhibits BRD4 BD2 with an IC50 of 33 nM [2]. Crucially, the compound's activity is highly differentiated from the polyhalogenated benzimidazole class standard, 4,5,6,7-tetrabromobenzimidazole (TBBi), which is a known CK2 inhibitor (Ki = 0.3 µM) but lacks meaningful BRD4 activity [3].
| Evidence Dimension | Inhibitory Binding Affinity for BRD4 BD2 |
|---|---|
| Target Compound Data | Ki = 2.5 nM |
| Comparator Or Baseline | JQ1: IC50 = 33 nM (BRD4 BD2); 4,5,6,7-TBBi: Negligible BRD4 activity |
| Quantified Difference | Approximately 13-fold higher potency than JQ1 by affinity metric; Target engagement is orthogonal to TBBi's primary kinase inhibition |
| Conditions | BRD4 bromodomain 2 (amino acids E352-M457) binding assay using Alexa647-labeled BET-inhibitor fluorescent probe |
Why This Matters
This data confirms the compound as a potent BRD4 BD2 ligand, making it a critical tool for dissecting BD2-specific pharmacology, distinct from pan-BET inhibitors like JQ1 or pan-kinase inhibitors like TBBi.
- [1] BindingDB. (n.d.). BDBM50457495 (CHEMBL4215988): Affinity data for BRD4 bromodomain 2 (Ki = 2.5 nM). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457495&tag=rep&fil=tg&enzyme=Bromodomain-containing+protein+4&pcid=p6885&submit=summary. View Source
- [2] MedChemExpress. (n.d.). (+)-JQ-1 (JQ1): Product Information Sheet. Retrieved from https://www2.medchemexpress.com/JQ-1.html. View Source
- [3] Repo.pw.edu.pl. (n.d.). Casein kinase CK2 inhibitors as potential anticancer agents - synthesis of benzimidazole derivatives. Retrieved from https://repo.pw.edu.pl/info/article/WUTd2e2f0a2e26f44b7a21f9a0b6b5b3c4e/. View Source
